对甲苯基胍

描述

N-p-Tolyl-guanidine (N-p-TG) is an organic compound that belongs to the family of guanidines. It is a colorless solid with a molecular weight of 170.2 g/mol and a melting point of 81-83 °C. N-p-TG is used as a reagent in organic synthesis and is a versatile intermediate for the preparation of various organic compounds. It has also been studied for its potential use in medicinal and biochemical applications, such as in the synthesis of drugs and in the study of biochemical and physiological effects.

科学研究应用

Organic Synthesis

Scientific Field

Chemistry - Organic Synthesis

Application Summary

N-p-Tolyl-guanidine is used in the synthesis of various organic compounds due to its role as a precursor in multiple reactions. It’s particularly valuable in the construction of guanidine derivatives, which are prevalent in numerous biologically active molecules .

Experimental Procedures

The synthesis involves the reaction of N-p-Tolyl-guanidine with other reagents under controlled conditions, often requiring catalysts like mercury (II) chloride and solvents such as anhydrous dimethylformamide .

Results and Outcomes

The product’s structure is typically confirmed using techniques like NMR, infrared spectroscopy, and elemental analysis.

Medicinal Chemistry

Scientific Field

Medicine - Drug Development

Application Summary

In medicinal chemistry, N-p-Tolyl-guanidine derivatives are explored for their therapeutic potential. They’re found in drugs like streptomycin and antihypertensive medications, highlighting their significance in treating various diseases .

Experimental Procedures

The development of these compounds involves rigorous pharmacological testing, including in vitro and in vivo assays to determine their efficacy and safety profile .

Results and Outcomes

Clinical trials and studies provide quantitative data on the effectiveness of these derivatives in treating specific conditions, with statistical analyses supporting their use in medicine .

Corrosion Inhibition

Scientific Field

Materials Science - Corrosion Science

Application Summary

N-p-Tolyl-guanidine derivatives serve as corrosion inhibitors, particularly for metals like copper. They form protective layers on metal surfaces, preventing oxidative damage in corrosive environments .

Experimental Procedures

Electrochemical measurements, including potentiodynamic polarization (PDP), electrochemical frequency modulation (EFM), and electrochemical impedance spectroscopy (EIS), are used to evaluate the performance of these inhibitors .

Results and Outcomes

Studies report over 98% efficiency in inhibiting copper corrosion at specific concentrations, with surface analysis techniques like SEM and AFM confirming the formation of protective layers .

Catalysis

Scientific Field

Chemistry - Catalysis

Application Summary

N-p-Tolyl-guanidine acts as a ligand in catalytic systems, facilitating reactions such as hydrogenation and bond activation. It’s involved in the formation of transition-metal complexes with catalytic properties .

Experimental Procedures

The preparation of these complexes often involves reactions under inert atmospheres, with subsequent characterization by spectroscopic methods and X-ray crystallography .

Results and Outcomes

The catalytic activity is assessed through reaction yield, turnover frequency, and selectivity. The results contribute to the understanding of reaction mechanisms and the development of more efficient catalysts .

Material Synthesis

Scientific Field

Chemistry - Material Science

Application Summary

N-p-Tolyl-guanidine is utilized in the synthesis of advanced materials, including polymers and nanomaterials. Its reactivity allows for the creation of materials with desired properties for various applications .

Experimental Procedures

Synthetic routes may involve polymerization reactions or nanomaterial assembly, with conditions tailored to achieve specific material characteristics .

Results and Outcomes

The properties of the synthesized materials, such as mechanical strength, electrical conductivity, and thermal stability, are measured and analyzed to confirm their suitability for intended uses .

Analytical Chemistry

Scientific Field

Chemistry - Analytical Chemistry

Application Summary

In analytical chemistry, N-p-Tolyl-guanidine derivatives are investigated as potential sensors or indicators due to their chemical reactivity and ability to form complexes with various analytes .

Experimental Procedures

The development of these sensors involves calibrating their response to different concentrations of analytes, often using spectroscopic methods for detection .

Results and Outcomes

The sensitivity, selectivity, and response time of the sensors are key outcomes, with data supporting their use in detecting specific substances in complex mixtures .

This analysis provides a detailed overview of the diverse applications of N-p-Tolyl-guanidine in scientific research, showcasing its versatility and importance across various scientific fields.

Antimicrobial Agents

Scientific Field

Microbiology - Pharmacology

Application Summary

“N-p-Tolyl-guanidine” derivatives have been studied for their antimicrobial properties. These compounds have shown potential in combating various bacterial and fungal infections .

Experimental Procedures

The antimicrobial activity is typically assessed using assays like the disk diffusion method or broth microdilution to determine the minimum inhibitory concentration (MIC) against targeted pathogens .

Results and Outcomes

The effectiveness of these derivatives is quantified by the MIC values, indicating the lowest concentration at which microbial growth is inhibited. Studies have reported promising results against strains like M. tuberculosis .

Neurotransmitter Receptor Modulators

Scientific Field

Neuroscience - Psychopharmacology

Application Summary

Compounds containing “N-p-Tolyl-guanidine” have been explored for their ability to modulate neurotransmitter receptors, which could lead to new treatments for neurological disorders .

Experimental Procedures

This involves synthesizing and testing various derivatives for their affinity and selectivity towards specific receptors, using techniques like radioligand binding assays .

Results and Outcomes

Data from these studies provide insights into the potential therapeutic effects of these compounds, with some showing promising results as receptor antagonists or agonists .

Agricultural Chemicals

Scientific Field

Agriculture - Pest Control

Application Summary

Derivatives of “N-p-Tolyl-guanidine” are being investigated for use in agriculture as pesticides or herbicides due to their bioactivity against certain pests and weeds .

Experimental Procedures

Field trials and laboratory tests are conducted to evaluate the efficacy and safety of these compounds when applied to crops or soil .

Results and Outcomes

The outcomes include the reduction in pest populations or weed growth, with an emphasis on minimizing environmental impact and ensuring crop safety .

Chemical Sensors

Scientific Field

Analytical Chemistry - Sensor Technology

Application Summary

“N-p-Tolyl-guanidine” derivatives are utilized in the development of chemical sensors for detecting various analytes, owing to their reactivity and ability to form complexes .

Experimental Procedures

The sensor’s performance is calibrated against known concentrations of analytes, often employing spectroscopic methods for detection .

Results and Outcomes

The sensors’ sensitivity, selectivity, and response time are critical metrics, with studies demonstrating their utility in detecting specific substances in complex mixtures .

DNA Minor Groove Binders

Scientific Field

Biochemistry - Molecular Biology

Application Summary

Certain “N-p-Tolyl-guanidine” derivatives act as DNA minor groove binders, which can be significant in studying DNA interactions and developing new therapeutic agents .

Experimental Procedures

These interactions are studied using techniques like X-ray crystallography and molecular docking to understand the binding dynamics .

Results and Outcomes

The binding affinity and specificity are key results, with implications for the design of drugs targeting specific DNA sequences .

Kinase Inhibitors

Scientific Field

Biochemistry - Drug Design

Application Summary

“N-p-Tolyl-guanidine” derivatives are researched as kinase inhibitors, which play a crucial role in regulating cellular processes and are targets for cancer therapy .

Experimental Procedures

The inhibitory activity is evaluated through biochemical assays to measure the compounds’ effects on kinase activity .

Results and Outcomes

The potency of these inhibitors is expressed in terms of IC50 values, indicating the concentration required to inhibit kinase activity by 50% .

属性

IUPAC Name |

2-(4-methylphenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-6-2-4-7(5-3-6)11-8(9)10/h2-5H,1H3,(H4,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKQYVFHRKFDVCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

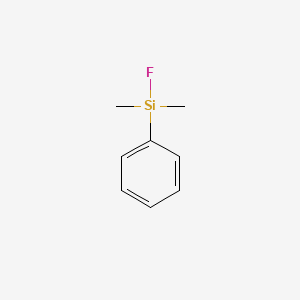

CC1=CC=C(C=C1)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70328324 | |

| Record name | N-p-Tolyl-guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70328324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-p-Tolyl-guanidine | |

CAS RN |

54015-04-2 | |

| Record name | N-p-Tolyl-guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70328324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

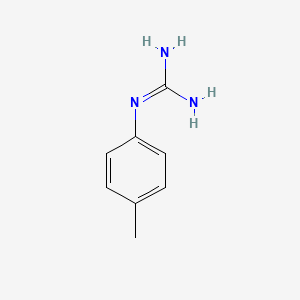

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

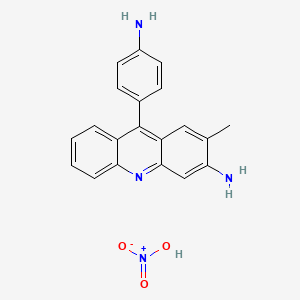

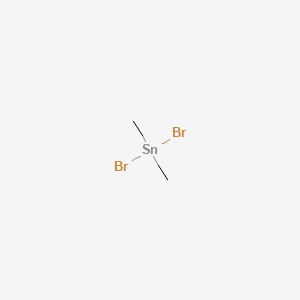

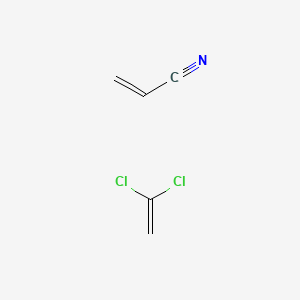

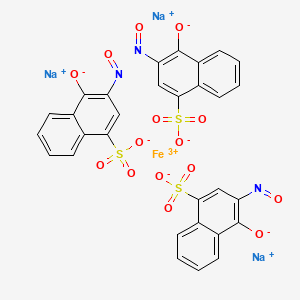

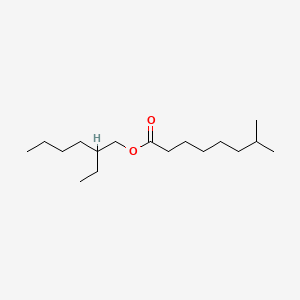

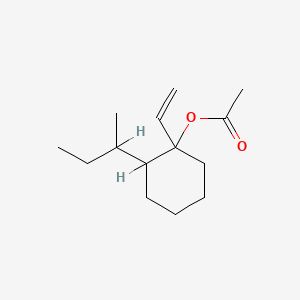

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[(2-methylpentylidene)amino]benzoate](/img/structure/B1594911.png)